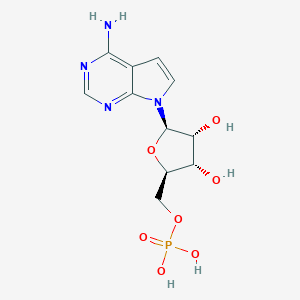![molecular formula C46H84NO8P B091436 [2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 18892-74-5](/img/structure/B91436.png)
[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phospholipid compound with the molecular formula C46H84NO8P and a molecular weight of 810.135 g/mol . It is a type of phosphatidylcholine, which is a major component of biological membranes. This compound is particularly interesting due to its involvement in various biological processes, including cell signaling and membrane fluidity.
Vorbereitungsmethoden
The synthesis of [2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of stearic acid and arachidonic acid with glycerophosphocholine. The reaction conditions often require the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC) , to facilitate the formation of ester bonds . Industrial production methods may involve enzymatic processes to ensure high specificity and yield.
Analyse Chemischer Reaktionen
[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are involved in inflammatory responses.
Hydrolysis: Catalyzed by phospholipases, hydrolysis results in the release of fatty acids and lysophosphatidylcholine.
Substitution: This reaction can occur at the phosphate group, leading to the formation of different phosphatidylcholine derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and phospholipase A2 for hydrolysis. The major products formed from these reactions are oxidized phospholipids and free fatty acids .
Wissenschaftliche Forschungsanwendungen
[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has numerous applications in scientific research:
Chemistry: Used as a substrate in studies involving lipid oxidation and enzymatic activity.
Biology: Plays a role in cell membrane studies and signal transduction research.
Medicine: Investigated for its involvement in inflammatory diseases and potential therapeutic applications.
Industry: Utilized in the formulation of liposomes for drug delivery systems
Wirkmechanismus
The compound exerts its effects primarily through its role in cell membranes. It is a substrate for cytosolic phospholipase A2 , which releases arachidonic acid upon activation. Arachidonic acid is a precursor for various eicosanoids, which are signaling molecules involved in inflammation and other physiological processes . The molecular targets include membrane receptors and enzymes involved in lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can be compared with other phosphatidylcholines, such as:
1-Stearoyl-2-docosahexaenoylphosphatidylcholine: Contains docosahexaenoic acid instead of arachidonic acid, leading to different biological effects.
1-Palmitoyl-2-arachidonylphosphatidylcholine: Contains palmitic acid instead of stearic acid, affecting its physical properties and biological functions.
The uniqueness of this compound lies in its specific fatty acid composition, which influences its role in cell signaling and membrane dynamics.
Eigenschaften
CAS-Nummer |
18892-74-5 |
|---|---|
Molekularformel |
C46H84NO8P |
Molekulargewicht |
810.1 g/mol |
IUPAC-Name |
[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31- |
InChI-Schlüssel |
PSVRFUPOQYJOOZ-MEYQAEQNSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Synonyme |
1-stearoyl-2-arachidonoyl-sn-glycero-phosphocholine 1-stearoyl-2-arachidonylcholine phosphoglyceride 1-stearoyl-2-arachidonylphosphatidylcholine alpha-stearoyl-beta-arachidonyl-L-phosphatidylcholine ST-AR-phosphatidylcholine stearoylarachidonylphosphatidylcholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


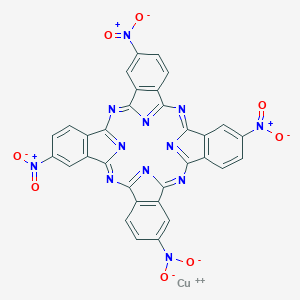
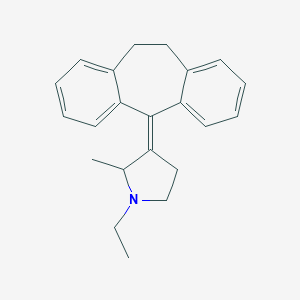
![3-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one](/img/structure/B91360.png)
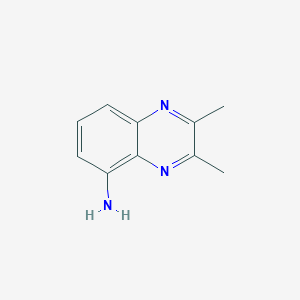
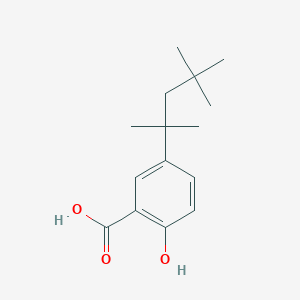
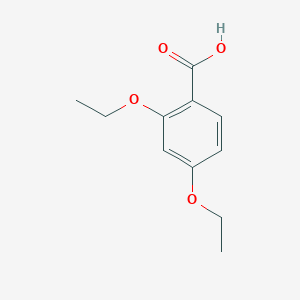
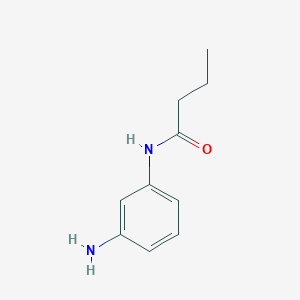
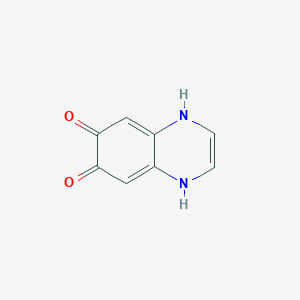
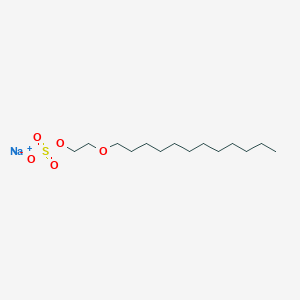
![5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B91373.png)
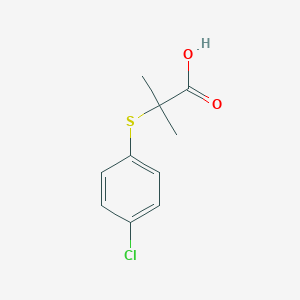
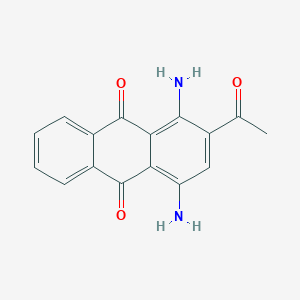
![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)
